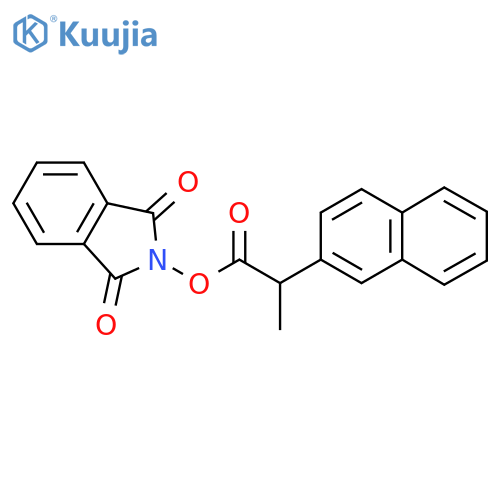Cas no 2248303-71-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate)

2248303-71-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate
- 2248303-71-9
- EN300-6519549
-
- インチ: 1S/C21H15NO4/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21(25)26-22-19(23)17-8-4-5-9-18(17)20(22)24/h2-13H,1H3
- InChIKey: UFPMTJRGBPVRBZ-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C)C1C=CC2C=CC=CC=2C=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 345.10010796g/mol
- どういたいしつりょう: 345.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519549-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 0.05g |
$683.0 | 2025-03-14 | |
| Enamine | EN300-6519549-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 2.5g |
$1594.0 | 2025-03-14 | |
| Enamine | EN300-6519549-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 5.0g |
$2360.0 | 2025-03-14 | |
| Enamine | EN300-6519549-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 0.5g |
$781.0 | 2025-03-14 | |
| Enamine | EN300-6519549-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 0.1g |
$715.0 | 2025-03-14 | |
| Enamine | EN300-6519549-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 0.25g |
$748.0 | 2025-03-14 | |
| Enamine | EN300-6519549-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 1.0g |
$813.0 | 2025-03-14 | |
| Enamine | EN300-6519549-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate |
2248303-71-9 | 95.0% | 10.0g |
$3500.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
2248303-71-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
